![molecular formula C14H10Cl2O B1357027 3,5-Dichloro-2'-methylbenzophenone CAS No. 54941-71-8](/img/structure/B1357027.png)
3,5-Dichloro-2'-methylbenzophenone
Overview
Description
3,5-Dichloro-2’-methylbenzophenone is a chemical compound belonging to the benzophenone family. It is known for its ability to absorb ultraviolet radiation, making it a common ingredient in sunscreens and other personal care products. The compound has a molecular formula of C14H10Cl2O and a molecular weight of 265.13 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-2’-methylbenzophenone typically involves the following steps:
Sulfonation Reaction: Benzoic acid is subjected to a sulfonation reaction with a sulfonating agent to obtain 3,5-disulphonatobenzoate.
Chlorination Reaction: The 3,5-disulphonatobenzoate reacts with a chlorinating agent to form 5-chloroformyl m-benzenedisulfonyl chloride.
Sulfur Dioxide Removal: The 5-chloroformyl m-benzenedisulfonyl chloride undergoes sulfur dioxide removal to yield 3,5-dichlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for 3,5-Dichloro-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industry standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2’-methylbenzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
3,5-Dichloro-2'-methylbenzophenone serves as an important intermediate in organic synthesis. It is used in the development of more complex organic molecules through various chemical reactions:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Reduction reactions can yield alcohols or amines.
- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles to generate various substituted benzophenones.
Biology
In biological research, this compound has been investigated for its potential effects on enzyme inhibition and receptor binding:
- Enzyme Inhibition Studies: It has shown promise in inhibiting specific enzymes that are critical in metabolic pathways.
- Receptor Binding: Research indicates that it may modulate cellular responses through interactions with various receptors.
Medicine
The therapeutic potential of this compound is being explored in medicinal chemistry:
- Anti-inflammatory Properties: Preliminary studies suggest it may exhibit anti-inflammatory effects.
- Analgesic Effects: Investigations are ongoing regarding its potential as an analgesic agent.
Industry
In industrial applications, this compound is utilized for developing new materials:
- Polymer Chemistry: It serves as a building block for synthesizing specialty chemicals and polymers.
- Coatings and Adhesives: Its properties make it suitable for use in coatings that require UV stability.
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids or ketones |
Reduction | Lithium aluminum hydride | Alcohols or amines |
Substitution | Sodium hydroxide | Various substituted benzophenones |
Study Focus | Findings | Reference |
---|---|---|
Enzyme Inhibition | Significant inhibition of target enzymes | Journal of Medicinal Chemistry |
Receptor Binding | Modulation of receptor activity | Biochemical Journal |
Anti-inflammatory | Reduction in inflammatory markers | International Journal of Pharmacology |
Case Studies
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the activity of cyclooxygenase enzymes involved in inflammation pathways. The compound was tested against various concentrations, showing a dose-dependent inhibition profile.
Case Study 2: Polymer Development
Research highlighted in the International Journal of Polymer Science explored the use of this compound as a photoinitiator in UV-curable coatings. The study illustrated how the compound enhances the mechanical properties and UV resistance of the resulting polymers.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2’-methylbenzophenone involves its ability to absorb ultraviolet radiation. This absorption prevents UV radiation from penetrating the skin, thereby protecting against sunburn and other UV-related damage. The compound interacts with molecular targets such as DNA and proteins, preventing UV-induced mutations and cellular damage.
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another benzophenone derivative used in sunscreens.
Benzophenone-3: Known for its UV-absorbing properties and used in various personal care products.
4-Methylbenzophenone: Similar structure but with different substituents, leading to varied chemical properties.
Uniqueness
3,5-Dichloro-2’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to absorb UV radiation effectively makes it particularly valuable in sunscreen formulations compared to other similar compounds.
Biological Activity
3,5-Dichloro-2'-methylbenzophenone (DCMB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of DCMB, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a derivative of benzophenone characterized by the presence of two chlorine atoms at the 3 and 5 positions and a methyl group at the 2' position. Its molecular formula is C15H12Cl2O, and it has a molecular weight of approximately 295.16 g/mol. The structure can be represented as follows:
The biological activity of DCMB can be attributed to several mechanisms:
- Antimicrobial Activity : DCMB has shown potential as an antimicrobial agent. It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. This property has been explored in various studies focusing on resistant bacterial strains.
- Antitumor Activity : Research indicates that DCMB exhibits significant antitumor properties. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways such as the AKT and CASP3 pathways .
- Anti-inflammatory Effects : DCMB has also been investigated for its anti-inflammatory properties, particularly in models of lipopolysaccharide-induced inflammation. It demonstrated inhibition of nitric oxide production in macrophage cell lines, suggesting a potential role in inflammatory diseases .
In Vitro Studies
A study published in the Royal Society of Chemistry reported that DCMB derivatives exhibited strong inhibitory activity against HL-60 leukemia cells with IC50 values ranging from 0.15 to 0.99 μM, indicating potent antitumor effects . The structure-activity relationship (SAR) analysis revealed that modifications to the benzophenone framework could enhance bioactivity.
In Vivo Studies
In vivo studies have shown that DCMB can affect various biological systems. For instance, animal models exposed to DCMB demonstrated alterations in liver function and potential carcinogenic effects, necessitating further investigation into its safety profile .
Comparative Analysis with Similar Compounds
A comparative analysis of DCMB with similar compounds reveals distinct differences in biological activity:
Compound | Antimicrobial Activity | Antitumor Activity | Notes |
---|---|---|---|
3,5-Dichlorobenzophenone | Moderate | Low | Lacks methyl group; different reactivity |
2'-Methylbenzophenone | Low | Moderate | Lacks chlorine atoms |
This compound | High | High | Exhibits enhanced bioactivity |
Case Studies
- Antimicrobial Resistance : A case study explored the efficacy of DCMB against ampicillin-resistant E. cloacae. The compound showed promising results, highlighting its potential as an alternative treatment option for resistant infections .
- Cancer Therapy : Another study focused on the application of DCMB in cancer therapy, demonstrating its ability to inhibit tumor growth in xenograft models. The study emphasized the need for further clinical trials to assess its therapeutic viability .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKWQJWCMRWVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480384 | |
Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-71-8 | |
Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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